Cas no 686722-04-3 (1-Naphthalenol, 2-[(1E)-1-[(phenylmethyl)imino]ethyl]-)

1-Naphthalenol, 2-[(1E)-1-[(phenylmethyl)imino]ethyl]- structure
686722-04-3 structure
Product name:1-Naphthalenol, 2-[(1E)-1-[(phenylmethyl)imino]ethyl]-
CAS No:686722-04-3
MF:C19H17NO
MW:275.344384908676
CID:2799028
PubChem ID:5238642

1-Naphthalenol, 2-[(1E)-1-[(phenylmethyl)imino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • DTXSID30425808
    • 686722-04-3
    • 1-Naphthalenol, 2-[(1E)-1-[(phenylmethyl)imino]ethyl]-
    • Inchi: InChI=1S/C19H17NO/c1-14(20-13-15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)19(17)21/h2-12,21H,13H2,1H3
    • InChI Key: QXNRJEZNYQXHTM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 275.131014166Da
  • Monoisotopic Mass: 275.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 32.6Ų

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